![molecular formula C10H15Cl2N3O B2363230 (S)-1-[(吡啶-4-基)羰基]吡咯烷-3-胺二盐酸盐 CAS No. 1349700-01-1](/img/structure/B2363230.png)

(S)-1-[(吡啶-4-基)羰基]吡咯烷-3-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

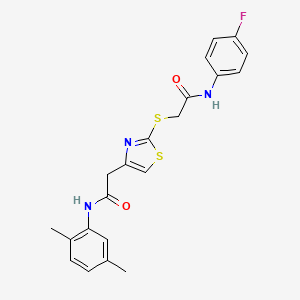

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. Pyridine and pyrrolidine rings can participate in various chemical reactions. For example, pyridine can act as a base, nucleophile, or ligand in various reactions . Pyrrolidine can undergo reactions typical of secondary amines .科学研究应用

Medicinal Chemistry and Drug Development

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride: has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. Some specific applications include:

- ASK1 Inhibition : The compound’s triazole-attached pyridyl urea moiety has been investigated as a potential inhibitor of apoptosis signal-regulating kinase 1 (ASK1) . ASK1 plays a crucial role in cell signaling pathways related to inflammation, oxidative stress, and apoptosis. Inhibiting ASK1 could have therapeutic implications for conditions such as neurodegenerative diseases, cancer, and cardiovascular disorders.

Coordination Chemistry

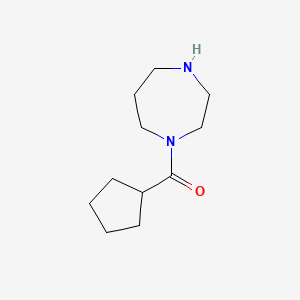

The incorporation of (S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride into coordination frameworks has been explored. For instance:

- Redox State Manipulation : The compound’s tris(4-(pyridin-4-yl)phenyl)amine ligand facilitates redox state switching in copper(I) coordination frameworks . Such materials could find applications in molecular electronics, catalysis, and energy storage.

Photophysics and Luminescence

The photophysical behavior of related organic molecules sheds light on their potential applications:

- Fluorescence and Phosphorescence : Investigations into 3-(pyridin-2-yl)triimidazotriazine (TT-Py) revealed excitation-dependent fluorescence and phosphorescence. Understanding these properties can guide the design of luminescent materials for displays, sensors, and optoelectronics .

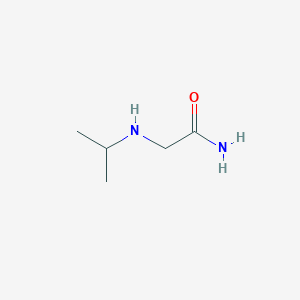

Organic Synthesis

The compound’s unique structure allows for diverse synthetic pathways:

- Metal- and Column-Free Synthesis : Researchers have developed a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units. This method relies on metal- and column-free one-pot ammonolysis, enabling efficient conversion of various substrates . Such synthetic strategies are valuable in organic chemistry.

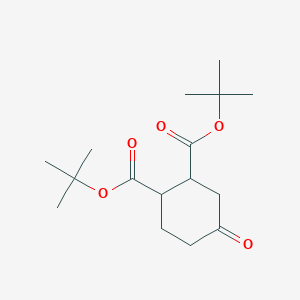

Computational Chemistry

Understanding the compound’s reactivity involves computational studies:

- Mechanistic Insights : Theoretical DFT computational studies have provided insights into the mechanism of its synthesis . These computational approaches help validate experimental observations and guide further research.

属性

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.2ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;;/h1-2,4-5,9H,3,6-7,11H2;2*1H/t9-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSOMXVCEGTNLX-WWPIYYJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)